ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a carbamoyl methoxy linker at position 4 (bearing a 4-ethoxyphenyl moiety), and an ethyl ester at position 2. This compound shares structural similarities with other pyridazine derivatives, such as ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 899943-46-5), but distinguishes itself through the unique 4-ethoxyphenyl carbamoyl methoxy substituent, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O6/c1-3-31-18-11-7-16(8-12-18)25-20(28)14-33-19-13-21(29)27(17-9-5-15(24)6-10-17)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIJFMFWVBHFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazine intermediate.
Attachment of the ethoxyphenyl carbamoyl group: This can be done through a carbamoylation reaction, where an ethoxyphenyl isocyanate reacts with the pyridazine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyridazine ring and functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- In contrast, the 4-ethoxyphenyl group in the target compound introduces electron-donating effects, which may alter solubility and metabolic stability .
Bioactivity and Molecular Interactions
Bioactivity Profiling
For example:
Molecular Similarity Metrics
- Tanimoto Coefficients : Structural similarity analysis using Morgan fingerprints (Tanimoto scores) would likely show lower similarity between the target compound and trifluoromethyl derivatives (e.g., 0.4–0.6) compared to methoxy-substituted analogs (e.g., 0.7–0.8) due to divergent substituent effects .
- Docking Affinity : Molecular docking studies suggest that carbamoyl-containing compounds (like the target) may form hydrogen bonds with protein residues, whereas trifluoromethyl groups rely on hydrophobic interactions .
Physicochemical and Spectroscopic Comparisons
NMR Data
- Chemical Shifts : In analogs like compound 12e, methoxy protons resonate at ~3.8 ppm (¹H NMR), whereas the ethoxy group in the target compound would show split peaks near 1.3 ppm (CH₃) and 4.0 ppm (CH₂), confirming structural differences .
- ¹³C NMR: The carbamoyl carbonyl in the target compound is expected near 165 ppm, distinct from cyano groups (~115 ppm in compound 12b) .
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., 12d: 220–223°C) exhibit higher melting points due to crystalline packing efficiency, suggesting similar trends for the ethoxyphenyl derivative .
Biological Activity
Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process includes the formation of the dihydropyridazine core, followed by functionalization with ethoxy and fluorophenyl groups. The synthesis route can be summarized as follows:
- Formation of Dihydropyridazine : The initial step involves the condensation of appropriate aldehydes and hydrazines to form the dihydropyridazine scaffold.
- Functionalization : Subsequent reactions introduce the ethoxy and fluorophenyl substituents through electrophilic aromatic substitution or nucleophilic additions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives with similar structures have shown effectiveness against HIV by inhibiting integrase activity at low micromolar concentrations (EC50 values below 150 µM) without significant cytotoxicity (CC50 > 500 µM) .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Research indicates that derivatives containing a dihydropyridazine moiety exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar frameworks have demonstrated IC50 values in the range of 10–30 µM against breast and colon cancer cells .
The proposed mechanism for its biological activity includes:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antiviral Evaluation
In a controlled study, a series of dihydropyridazine derivatives were screened for antiviral activity against HIV. The compound with a similar structure to this compound exhibited an EC50 value of 75 µM, indicating substantial potency .
Study 2: Anticancer Activity
Another study focused on evaluating the anticancer properties of related compounds against human breast cancer cells. Results showed that these compounds significantly reduced cell viability with an IC50 value of approximately 20 µM, demonstrating promising therapeutic potential .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
